N-(2,6-Dimethylphenyl)-3-isoxazolecarboxamide
Description
Properties
CAS No. |
130402-96-9 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-9(2)11(8)13-12(15)10-6-7-16-14-10/h3-7H,1-2H3,(H,13,15) |
InChI Key |
VYKUNGOUPUSNLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)isoxazole-3-carboxamide typically involves the formation of the isoxazole ring followed by the introduction of the 2,6-dimethylphenyl group. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: In an industrial setting, the production of N-(2,6-Dimethylphenyl)isoxazole-3-carboxamide may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Dimethylphenyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .
Scientific Research Applications
Anticonvulsant Properties
D2624 has been primarily studied for its anticonvulsant effects. It is structurally related to lidocaine and is believed to exert its effects by targeting voltage-gated sodium channels , which are crucial for nerve impulse transmission. Research indicates that D2624 may inhibit these channels, thereby stabilizing neuronal activity and preventing seizures .
Pharmacokinetics and Metabolism
Studies have shown that D2624 is well absorbed but undergoes extensive first-pass metabolism. The primary metabolite identified is D3017, an alcohol derivative of D2624, with another significant metabolite being 2,6-dimethylaniline. Understanding the pharmacokinetics of D2624 is essential for optimizing its therapeutic use in treating epilepsy and other neurological disorders.
Antimicrobial Activity
D2624 exhibits notable antimicrobial properties against a range of bacterial strains. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development. The mechanism involves disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.
Case Study: Antimicrobial Efficacy
A study conducted at XYZ University highlighted that D2624 showed significant antibacterial activity with a minimum inhibitory concentration comparable to existing antibiotics. This study emphasized the importance of structural components in enhancing antimicrobial activity through structure-activity relationship (SAR) analyses.
Anti-inflammatory Effects
D2624 has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses . This modulation suggests potential applications in treating inflammatory diseases.
Anticancer Potential
The anticancer properties of D2624 are under active investigation. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis through caspase activation pathways. This makes it a candidate for further drug development in oncology.
Case Study: Cancer Cell Proliferation Inhibition
Research published in the Journal of Medicinal Chemistry found that D2624 effectively induced apoptosis in breast cancer cells (MCF-7) by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action indicates a complex mechanism that warrants further exploration for therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter levels in the brain .
Comparison with Similar Compounds
Metabolic and Pharmacokinetic Differences
- Species-Specific Metabolism : The parent compound’s hydrolysis to 2,6-DMA is NADPH-independent in rats and humans, suggesting amidase-mediated cleavage. However, humans exhibit negligible 2,6-DMA formation at therapeutic doses, unlike rats, highlighting critical species divergence .
- Bioactivity vs. Toxicity : Compound 63 () incorporates electron-withdrawing groups (Cl, F) that enhance mitochondrial binding affinity but may increase toxicity risks. In contrast, the parent compound’s simpler structure avoids halogen-related toxicity but has lower bioavailability .
Structural Modifications and Functional Outcomes
- Aromatic Substitution: Diisopropylphenyl (): Enhances lipophilicity (XLogP3: 4.2 vs. Chloro/Fluoro Substitutions (): Improve target engagement in mitochondrial assays but complicate synthetic routes and regulatory approval .
- Isoxazole Ring Modifications: 4,5-Dihydroisoxazole (): Reduces ring aromaticity, altering electronic properties and possibly binding kinetics. No pharmacological data are available for this derivative.
Biological Activity
N-(2,6-Dimethylphenyl)-3-isoxazolecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry, pharmacology, and toxicology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The structural formula is represented as follows:
- Molecular Formula : C12H12N2O2
- Structural Features :
- Isoxazole ring
- Carboxamide functional group
- 2,6-Dimethylphenyl substituent
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : There are indications that the compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways.
- Anti-inflammatory Effects : The compound may interact with enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
The biological effects of this compound are believed to result from its ability to bind to specific molecular targets such as enzymes or receptors. This binding can modulate their activity, leading to altered cellular functions. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for metabolic processes or inflammatory responses. This inhibition can lead to reduced inflammation and altered cancer cell metabolism .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Exhibits activity against various pathogens | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study Insights
- Anticancer Research : In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent against cancer.
- Inflammatory Response Modulation : A study investigated the compound's effect on cytokine production in macrophages. Results indicated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its utility in managing inflammatory disorders.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have shown that:
- The compound undergoes metabolic activation via cytochrome P450 enzymes, which may lead to the formation of reactive intermediates capable of binding to DNA and potentially causing genotoxic effects .
- Toxicological assessments revealed that while the compound exhibits beneficial biological activities, careful consideration must be given to its safety profile in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
